N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}-L-leucine
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Overview
Description
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine is a synthetic compound that features a benzoxazole moiety linked to a leucine residue. Benzoxazole is a bicyclic aromatic organic compound that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The incorporation of the leucine residue enhances the compound’s potential biological activity and specificity.
Preparation Methods
The synthesis of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine typically involves the following steps:
Chemical Reactions Analysis
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine can undergo various chemical reactions, including:
Scientific Research Applications
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The benzoxazole moiety is known to interact with various biological targets, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine can be compared with other similar compounds, such as:
N-({[3-(benzimidazol-2-yl)phenyl]amino}carbonyl)-L-leucine: This compound features a benzimidazole moiety instead of a benzoxazole moiety and exhibits similar biological activities, including anticancer and antimicrobial effects.
N-({[3-(benzothiazol-2-yl)phenyl]amino}carbonyl)-L-leucine: This compound contains a benzothiazole moiety and has been studied for its antibacterial and antifungal activities.
The uniqueness of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine lies in its specific combination of the benzoxazole moiety and the leucine residue, which enhances its biological activity and specificity.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S)-2-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H21N3O4/c1-12(2)10-16(19(24)25)23-20(26)21-14-7-5-6-13(11-14)18-22-15-8-3-4-9-17(15)27-18/h3-9,11-12,16H,10H2,1-2H3,(H,24,25)(H2,21,23,26)/t16-/m0/s1 |
InChI Key |
PIQQQXGOHJKCFJ-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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